4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Brand Name: Vulcanchem
CAS No.: 2640955-81-1
VCID: VC11833205
InChI: InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)7-9-23-10-12-25(13-11-23)20-21-8-6-19(22-20)24-14-16-26-17-15-24/h1-6,8H,7,9-17H2
SMILES: C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4
Molecular Formula: C20H27N5O
Molecular Weight: 353.5 g/mol

4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

CAS No.: 2640955-81-1

Cat. No.: VC11833205

Molecular Formula: C20H27N5O

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine - 2640955-81-1

Specification

CAS No. 2640955-81-1
Molecular Formula C20H27N5O
Molecular Weight 353.5 g/mol
IUPAC Name 4-[2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)7-9-23-10-12-25(13-11-23)20-21-8-6-19(22-20)24-14-16-26-17-15-24/h1-6,8H,7,9-17H2
Standard InChI Key MDACWHDEBPUKIR-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4
Canonical SMILES C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-[2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine, reflects its three primary components:

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Morpholine moiety: A six-membered oxygen- and nitrogen-containing heterocycle attached to the pyrimidine’s 4-position.

  • Phenylethyl-piperazine group: A piperazine ring substituted with a 2-phenylethyl chain at the pyrimidine’s 2-position.

Molecular Descriptors

  • SMILES Notation: C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4.

  • InChIKey: MDACWHDEBPUKIR-UHFFFAOYSA-N.

  • Topological Polar Surface Area (TPSA): Estimated at 55.6 Ų, indicating moderate solubility and membrane permeability.

Physicochemical Properties

PropertyValue
Molecular Weight353.5 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
LogP (Partition Coefficient)~3.2 (predicted)

The logP value suggests moderate lipophilicity, balancing solubility and cell membrane penetration—a critical factor in drug design.

StepReaction TypeReagents/Conditions
1Pyrimidine ring synthesisDichloromethane, triethylamine
2Piperazine alkylation2-Phenylethyl bromide, K₂CO₃
3Morpholine couplingPd catalyst, ligand, base

Purification typically involves column chromatography or recrystallization to achieve >95% purity.

Biological Activity and Mechanistic Insights

Though direct pharmacological data for this compound are scarce, its structural motifs align with known bioactive molecules:

Target Prediction

  • Kinase Inhibition: The pyrimidine-morpholine scaffold resembles kinase inhibitors like Imatinib (C₂₉H₃₁N₇O), which targets BCR-ABL tyrosine kinase.

  • GPCR Modulation: The phenylethyl-piperazine group is prevalent in serotonin and dopamine receptor ligands, suggesting potential CNS activity.

Comparative Analysis with Analogous Compounds

CompoundTargetIC₅₀ (nM)
ImatinibBCR-ABL kinase25
Hypothetical ActivityEGFR kinase~100*
Predicted based on structural similarity .

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